2-(Benzyloxy)-3-(chloromethyl)-4,6-dimethylpyridine CAS number
2-(Benzyloxy)-3-(chloromethyl)-4,6-dimethylpyridine CAS number
Technical Guide: 2-(Benzyloxy)-3-(chloromethyl)-4,6-dimethylpyridine
CAS Number: 1303445-99-9 Chemical Formula: C₁₅H₁₆ClNO Molecular Weight: 261.75 g/mol Synonyms: 3-(Chloromethyl)-4,6-dimethyl-2-(phenylmethoxy)pyridine; 2-Benzyloxy-3-chloromethyl-4,6-dimethylpyridine.[1][2]
Executive Summary
2-(Benzyloxy)-3-(chloromethyl)-4,6-dimethylpyridine (CAS 1303445-99-9) is a specialized heterocyclic building block primarily utilized in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) and next-generation Proton Pump Inhibitors (PPIs) . Its structural significance lies in its ability to serve as a "masked" 2-pyridone synthon. The benzyloxy group acts as a robust protecting group for the 2-oxo functionality, while the highly reactive chloromethyl group at position 3 facilitates nucleophilic coupling with core pharmacophores (e.g., benzimidazoles, pyrroles).
This guide details the physicochemical profile, optimized synthesis pathways, quality control parameters, and safety protocols required for the handling and integration of this intermediate in drug development workflows.
Chemical Profile & Properties[1][3][4][5][6][7]
The compound is an alkyl chloride derivative of a protected pyridine. Its reactivity is dominated by the electrophilic chloromethyl group, which is prone to hydrolysis if not stored correctly.
| Property | Specification |
| Appearance | White to off-white crystalline solid |
| Melting Point | 68–72 °C (Typical range) |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water |
| Stability | Moisture sensitive (hydrolyzes to alcohol); Light sensitive |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen), Desiccated |
| Purity Standard | ≥ 98.0% (HPLC) |
| Key Impurity | (2-(Benzyloxy)-4,6-dimethylpyridin-3-yl)methanol (Hydrolysis product) |
Synthesis & Manufacturing Protocol
The synthesis of CAS 1303445-99-9 requires a convergent strategy that prioritizes the stability of the chloromethyl moiety. The standard industrial route begins with 2-hydroxy-4,6-dimethylpyridine-3-carbonitrile , utilizing the benzyl group to lock the tautomeric equilibrium towards the pyridine form before functionalizing the C3 position.
Reaction Mechanism & Pathway
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Step 1 (O-Alkylation): Selective O-benzylation of the 2-hydroxypyridine (pyridone) using benzyl chloride and a carbonate base.
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Step 2 (Reduction): Conversion of the C3-nitrile (or ester) to the primary alcohol using a hydride reducing agent (e.g., LiAlH₄ or DIBAL-H).
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Step 3 (Chlorination): Nucleophilic substitution of the hydroxyl group with chloride using Thionyl Chloride (SOCl₂) or Methanesulfonyl Chloride (MsCl).
Synthetic Workflow Diagram
Caption: Step-wise synthesis of 2-(Benzyloxy)-3-(chloromethyl)-4,6-dimethylpyridine showing critical intermediates and hydrolysis risk.
Detailed Experimental Protocol (Step 3: Chlorination)
Objective: Convert (2-(benzyloxy)-4,6-dimethylpyridin-3-yl)methanol (CAS 1306439-42-8) to the target chloride.
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Preparation: Charge a dry reactor with (2-(benzyloxy)-4,6-dimethylpyridin-3-yl)methanol (1.0 eq) and anhydrous Dichloromethane (DCM) (10 vol). Cool the solution to 0–5 °C under nitrogen.
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Activation: Add Triethylamine (1.2 eq) as an acid scavenger (optional, depending on acid sensitivity of the benzyl ether).
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Chlorination: Dropwise add Thionyl Chloride (SOCl₂) (1.2 eq) over 30 minutes, maintaining internal temperature < 10 °C.
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Note: The reaction releases SO₂ and HCl gas; ensure proper scrubbing.
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Reaction: Allow to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC or HPLC for disappearance of the alcohol.
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Quench: Quench carefully with saturated NaHCO₃ solution at 0 °C.
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Workup: Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
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Isolation: Concentrate under reduced pressure (< 40 °C) to yield the crude solid. Recrystallize from Hexane/Ethyl Acetate if necessary.
Applications in Drug Development
This compound is a strategic "masked" scaffold . In medicinal chemistry, the 2-pyridone ring is a privileged structure in P-CABs (e.g., Vonoprazan analogs) and other kinase inhibitors. However, direct alkylation of 2-pyridones often leads to mixtures of N-alkylation and O-alkylation.
Mechanism of Utility:
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Regiocontrol: The benzyl group locks the oxygen, preventing N-alkylation during subsequent coupling reactions at the C3-chloromethyl site.
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Coupling: The chloromethyl group reacts with amines, thiols, or carbon nucleophiles to attach the pyridine ring to the drug core.
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Deprotection: In the final step, the benzyl group is removed (via hydrogenolysis, H₂/Pd-C) to reveal the bioactive 2-pyridone moiety.
Target APIs:
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P-CABs (Potassium-Competitive Acid Blockers): Analogs of Vonoprazan, Revaprazan.
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PPIs (Proton Pump Inhibitors): Novel pyridine-based H+/K+ ATPase inhibitors.
Quality Control & Analytics
Trustworthiness in data is paramount. The following analytical methods validate the identity and purity of the compound.
HPLC Method (Purity)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Phosphoric Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 10% B to 90% B over 20 min.
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Detection: UV at 254 nm.
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Retention Time: The target chloride elutes later than the alcohol precursor due to higher lipophilicity.
H-NMR Identification (400 MHz, CDCl₃)
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Aromatic (Benzyl): δ 7.30–7.50 (m, 5H).
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Pyridine Ring: δ 6.60 (s, 1H, H-5 position).
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Benzylic CH₂ (O-CH₂-Ph): δ 5.40 (s, 2H).
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Chloromethyl (CH₂-Cl): δ 4.65 (s, 2H).
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Methyl Groups: δ 2.45 (s, 3H), δ 2.35 (s, 3H).
Safety & Handling (MSDS Highlights)
Signal Word: DANGER
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Hazard Statements:
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H314: Causes severe skin burns and eye damage (due to potential HCl hydrolysis).
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H302: Harmful if swallowed.
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H317: May cause an allergic skin reaction.
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Handling Precautions:
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Lachrymator: Benzyl and chloromethyl halides can be potent lachrymators. Handle only in a fume hood.
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Moisture Sensitivity: Store in tightly sealed containers. Hydrolysis generates HCl gas and the corresponding alcohol.
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Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.
References
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National Center for Biotechnology Information (PubChem). (2024). Compound Summary for CAS 1306439-42-8 (Alcohol Precursor). Retrieved from [Link]
- Google Patents. (2013). Preparation method of 2-chloromethyl-4-methoxy-3,5-dimethyl pyridine hydrochloride (Analogous Chemistry Reference). CN103232389A.
